Genotoxicity in Human Hepatocytes: 4-Methylquinoline (4-MeQ) Exhibits Significantly Lower Micronucleus Induction than Parent Quinoline (QN)
In a direct head-to-head comparison using human induced hepatocyte cells (hiHeps), which express a full complement of xenobiotic metabolism enzymes, quinoline (QN) induced significantly higher micronucleus (MN) frequencies than 4-methylquinoline (4-MeQ). The study highlights that in vitro assays lacking metabolic cofactors may overlook this difference, as 4-MeQ is more mutagenic in simpler bacterial tests (Ames test, Tk gene mutation assay) [1]. However, the hiHeps model, which better reflects in vivo hepatic metabolism, demonstrates that QN is more genotoxic, a finding further supported by in vivo rat liver MN assays [1].
| Evidence Dimension | Genotoxicity (Micronucleus Induction) |
|---|---|
| Target Compound Data | 4-MeQ: Lower MN frequency (specific fold-change over control not quantified in abstract, but reported as significantly less than QN) |
| Comparator Or Baseline | Quinoline (QN): Higher MN frequency |
| Quantified Difference | QN induced significantly higher MN frequencies than 4-MeQ (p-value not specified in abstract). Inhibition of detoxication enzymes (UGTs, SULTs) increased 4-MeQ's MN frequency by approximately 1.5-fold, but had no effect on QN, demonstrating the critical role of metabolic detoxication for 4-MeQ [1]. |
| Conditions | Human induced hepatocyte cells (hiHeps); in vivo rat liver micronucleus assay. |
Why This Matters
This evidence directly contradicts the simpler in vitro data that suggests 4-MeQ is more mutagenic, and provides a crucial, metabolically relevant comparator for researchers selecting compounds for toxicological or drug metabolism studies.
- [1] Zhang, X., et al. (2023). Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 885, 503582. View Source
